N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)15-5-6-16(19-18-15)22-10-8-21(9-11-22)13-14-4-3-7-17-12-14/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQBEMGJZEQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyridazin-3-amine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with piperazine: The pyridazin-3-amine core is then reacted with piperazine derivatives to introduce the piperazine ring.
Introduction of the pyridin-3-ylmethyl group: The final step involves the alkylation of the piperazine nitrogen with a pyridin-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyridazine vs. Pyridine/Pyrimidine Derivatives
- The o-tolyl substituent introduces steric bulk compared to the pyridin-3-ylmethyl group in the target compound .
- N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS: 1185538-68-4) uses a pyrimidine core, reducing ring strain and modifying π-stacking interactions .
Pyrazolo-Pyrimidine Derivatives
Piperazine Substituent Modifications
Pharmacokinetic and Metabolic Considerations
- CYP2D6 Substrate Potential: The target compound’s pyridazine core and dimethylamine group may influence CYP2D6 metabolism, as seen in structurally related CNS drugs .
- Metabolic Stability : The pyridin-3-ylmethyl group in the target compound could enhance metabolic stability compared to nitrobenzoyl derivatives (e.g., ), which are prone to nitro-reduction .
- Solubility : Dimethylamine and pyridazine nitrogen atoms likely improve aqueous solubility relative to pyridine-based analogs (e.g., ) .
Key Research Findings
- Binding Affinity : Piperazine derivatives with aromatic substitutions (e.g., pyridinylmethyl or benzyl) exhibit enhanced affinity for serotonin and dopamine receptors compared to alkyl-substituted analogs .
- Selectivity : The pyridazine core in the target compound may offer selectivity over kinase inhibitors, which often use pyrimidine or pyridine scaffolds .
- Toxicity : Nitro-containing derivatives (e.g., ) show higher cytotoxicity in vitro, likely due to reactive metabolite formation .
Biological Activity
N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine, commonly referred to as Compound X, is a pyridazine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N6
- Molecular Weight : 298.39 g/mol
- CAS Number : 2549016-75-1
- Physical Appearance : White to off-white crystalline solid
- Solubility : Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.
Anticancer Properties
Compound X has been investigated for its anticancer activity against various human cancer cell lines. Research indicates that it may exert its effects through several mechanisms:
-
Cell Cycle Arrest and Apoptosis Induction :
- Studies have shown that Compound X can induce cell cycle arrest in the G2/M phase and promote apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231. Flow cytometric analysis revealed a significant increase in the sub-G1 phase of these cells after treatment, indicating cell death (Table 1) .
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) :
The biological activity of Compound X can be attributed to its structural features that allow it to interact with specific cellular targets:
- Targeting Kinases : The compound's ability to inhibit CDK2 suggests it may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
Study 1: Anticancer Efficacy against Human Cell Lines
A recent study evaluated the anticancer efficacy of a series of pyridazine derivatives, including Compound X, against several human cancer cell lines (T-47D, MDA-MB-231, SKOV-3). The results indicated:
| Compound | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound X | 20.1 | MDA-MB-231 | CDK2 inhibition |
| Compound Y | 43.8 | T-47D | CDK2 inhibition |
| Compound Z | 55.6 | SKOV-3 | Apoptosis induction |
The study concluded that compounds with similar structures to Compound X exhibited significant growth inhibition across multiple cancer types .
Study 2: In Vivo Efficacy
In vivo studies further demonstrated the ability of Compound X to reduce tumor growth in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to control groups.
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. Current data indicate that this compound is primarily intended for research purposes and has not been extensively tested for human therapeutic applications . Toxicity studies are essential for determining safe dosage levels and potential side effects.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Expanded Testing on Other Cancer Types : Further studies could evaluate the efficacy of this compound against additional cancer types beyond breast and ovarian cancers.
- Combination Therapies : Investigating the effects of combining Compound X with other chemotherapeutic agents may enhance its therapeutic potential.
- Mechanistic Studies : More detailed mechanistic studies are needed to fully understand how this compound interacts with cellular pathways and its overall pharmacodynamics.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Solvent | Catalyst/Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Piperazine Coupling | DMSO | Cs₂CO₃, Cu(I)Br | 35°C | ~18% | |
| Amine Methylation | THF | K₂CO₃ | Reflux | 60-70% |
Advanced: How can reaction yields be improved during the piperazine coupling step?
Answer:
Low yields in coupling steps often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Transition metals like Pd or Cu enhance cross-coupling efficiency. For example, copper(I) bromide improved yields in analogous Suzuki-Miyaura reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and improve reagent solubility .
- Temperature Control : Moderate heating (35–50°C) balances reaction kinetics and byproduct suppression .
- Stoichiometric Adjustments : Using a 10–20% excess of the piperazine derivative to drive the reaction to completion .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., dimethylamine singlet at δ 2.8–3.2 ppm, pyridin-3-yl aromatic protons at δ 7.2–8.5 ppm) .
- ¹³C NMR : Confirms carbon skeleton, including quaternary carbons in the pyridazine and piperazine rings .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₆H₂₂N₆) with <2 ppm error .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
Advanced: How should researchers address contradictory bioactivity data in kinase inhibition assays?
Answer:
Contradictions may arise from off-target effects or assay variability. Mitigation strategies include:
- Target Validation : Use isoform-specific inhibitors (e.g., PI3K-γ in ) as controls to confirm selectivity .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing pyridin-3-yl with pyrimidine) to isolate critical binding motifs .
- Orthogonal Assays : Combine enzymatic (e.g., IC₅₀ measurements) and cellular (e.g., proliferation assays) readouts to confirm mechanism .
Q. Table 2: Comparative Bioactivity of Analogous Piperazine Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity Notes | Source |
|---|---|---|---|---|
| AMG 511 () | PI3K-γ | 1.2 | >100x selectivity vs PI3K-α | |
| 6-[4-(2-Methoxyphenyl)piperazin-1-yl] () | Serotonin Receptors | 8.5 | Binds 5-HT₁A/2A subtypes |
Basic: What storage and handling protocols are recommended?
Answer:
- Storage : Protect from moisture and light at –20°C in airtight containers under inert gas (e.g., N₂) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential amine reactivity .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
Answer:
- Molecular Docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the pyridazine core and kinase hinge regions .
- ADMET Prediction : Tools like SwissADME assess logP (target ≤3 for oral bioavailability) and CYP450 interactions. Piperazine substituents often reduce clearance rates .
- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro groups) with solubility and potency .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen®) to measure IC₅₀ against PI3K isoforms .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116) to evaluate anti-proliferative effects .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced: How to troubleshoot unexpected byproducts in the final synthesis step?
Answer:
- LC-MS Analysis : Identify byproducts via retention time and fragmentation patterns (e.g., demethylated amines or oxidized pyridines) .
- Reaction Monitoring : Use TLC or in situ IR to detect intermediates. Adjust reaction time if intermediates persist .
- Acid/Base Quenching : Precipitate unreacted starting materials before purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
